8-Aza-7-bromo-7-deazaguanosine

Nucleoside Derivatization Cross-Coupling Chemistry Halo-nucleoside Scaffold

Sourcing guanosine analogs with stable C7 halogen handles for Pd-catalyzed cross-coupling often limits chemical probe development. 8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2) directly resolves this gap. • 7-Br enables Sonogashira coupling for alkyne/fluorophore conjugation to the nucleoside core. • 8-Aza-7-deaza scaffold reduces G-rich aggregation in oligonucleotides, preserving structural fidelity. • Heavy Br atom provides anomalous scattering for X-ray crystallography of polymerase-nucleoside complexes. ≥98% purity; shipped at ambient temperature.

Molecular Formula C10H12BrN5O5
Molecular Weight 362.14 g/mol
Cat. No. B12409290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aza-7-bromo-7-deazaguanosine
Molecular FormulaC10H12BrN5O5
Molecular Weight362.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O
InChIInChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4?,5+,9-/m1/s1
InChIKeyIFDHGJWXTTXQDU-RYXOHCPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 8-Aza-7-bromo-7-deazaguanosine


8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2) is a synthetic purine nucleoside analog distinguished by a nitrogen substitution at the 8-position and a bromine atom at the 7-position of the guanine heterocycle . This halo-nucleoside is classified as a 7-deaza-8-aza-purine derivative . Its synthesis is related to the broader class of 7-halogenated 8-aza-7-deaza-2'-deoxyguanosines, where the bromo substituent serves as a key functional handle for further derivatization . As a nucleoside antimetabolite/analog, it is investigated in the context of purine analog antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis, a mechanism shared by its class .

Derivatization 7-bromo functional handle for cross-coupling and probe design
Oligonucleotide 8-aza-7-deaza core modifies base-pairing and aggregation properties
Antimetabolite Purine analog class context for DNA synthesis and apoptosis studies

8-Aza-7-bromo-7-deazaguanosine Specificity vs. Unsubstituted Analogs


In the 8-aza-7-deazapurine scaffold, the presence and identity of the 7-position substituent is not a trivial modification. The 7-bromo group in 8-Aza-7-bromo-7-deazaguanosine confers unique physicochemical and functional properties that preclude its direct substitution with unsubstituted 8-aza-7-deazaguanosine or 7-deazaguanosine in research applications. Studies on related locked nucleic acid (LNA) analogues demonstrate that the 8-aza-7-deaza modification alone (LNA-8n7cG) results in a significantly lower duplex-forming ability with complementary DNA/RNA compared to natural 2'-deoxyguanosine, an effect not seen with the 7-deaza modification (LNA-7cG) [1]. This highlights that modifications within this heterocycle have non-linear and structure-specific impacts on critical parameters like nucleic acid binding affinity. The bromine atom specifically provides a heavy atom for anomalous X-ray scattering and a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Sonogashira couplings demonstrated on analogous 7-iodo derivatives , which is absent in the non-halogenated version.

Functional Handle Absence Unsubstituted 8-aza-7-deazaguanosine or 7-deazaguanosine lack the 7-bromo group required for Sonogashira coupling and heavy-atom phasing.
Oligonucleotide Binding Shift The 8-aza modification may reduce duplex stability; 7-deaza-only analogs retain higher affinity. Binding profiles may not transfer.
Sugar Conformation Divergence 8-aza-7-deaza nucleosides exhibit a preferred N-type sugar pucker, unlike the S-type equilibrium of natural nucleosides, altering enzyme recognition.

Differentiation Evidence for 8-Aza-7-bromo-7-deazaguanosine


Functionalizable Bromo Scaffold vs. Unsubstituted Analog

8-Aza-7-bromo-7-deazaguanosine provides a critical 7-bromo functional group for further chemical elaboration, differentiating it from the unsubstituted 8-Aza-7-deazaguanosine (CAS 85426-74-0) . While 8-Aza-7-deazaguanosine is noted for its binding to RNA polymerase II , the brominated version is explicitly designated as a 'halo-nucleoside' and 'scaffold' for creating derivatives . This is supported by synthetic methodology for 7-halogenated 8-aza-7-deaza-2'-deoxyguanosines, where the 7-bromo and 7-iodo derivatives are key intermediates .

Functionalizable Scaffold
Class-level
7-bromo
vs
7-H
Supports cross-coupling chemistry
Inert C-H in unsubstituted analog; review required
Nucleoside Derivatization Cross-Coupling Chemistry Halo-nucleoside Scaffold

Impact on Oligonucleotide Duplex Stability

While direct data for the ribonucleoside 8-Aza-7-bromo-7-deazaguanosine is unavailable, quantitative insights from the closely related 2',4'-BNA/LNA-8-aza-7-deazaguanine (LNA-8n7cG) modified oligonucleotide are crucial. This analogue shows a 'lower binding affinity' for complementary DNA and RNA compared to a natural 2'-deoxyguanosine-containing control [1]. This contrasts with the 2',4'-BNA/LNA-7-deazaguanine (LNA-7cG) analogue, which maintains 'high duplex-forming ability... similar to LNA-G' [1].

Duplex Stability
Reported
Lower binding
vs
High / similar
8-aza modification may alter base-pairing thermodynamics
LNA-8n7cG vs LNA-7cG context [REFS-1]
Oligonucleotide Therapeutics Thermodynamics Nucleic Acid Chemistry

Aggregation Suppression in G-Rich Oligonucleotides

A key advantage of the 8-aza-7-deazaguanine (PPG) scaffold, which forms the core of 8-Aza-7-bromo-7-deazaguanosine, is its proven ability to reduce problematic self-association of guanine-rich oligodeoxyribonucleotides (ODNs) [1]. Research demonstrates that incorporating the 8-aza-7-deazaguanine analog effectively reduces guanine self-assembly, which is a common issue with unmodified guanosine [1]. This property is further supported by studies on LNA-7cG-modified oligonucleotides, which 'effectively suppresses aggregation even in a guanine-rich sequence' [2].

Aggregation Suppression
Class-level
Reduced
vs
Self-association
May suppress G-rich sequence aggregation
Class-level data from G-ODNs; verify in specific sequence
G-Quadruplex Aptamer Development Oligonucleotide Synthesis

Preferred N-Type Sugar Conformation

Synthetic studies on the 2'-deoxyribonucleoside counterpart of the target compound reveal a notable structural feature. Unlike regular 2'-deoxyribonucleosides, the sugar moiety of pyrazolo[3,4-d]pyrimidine (8-aza-7-deaza) 2'-deoxyribonucleosides shows a preferred N-type pucker (³T₂) in solution . This conformational bias is a direct consequence of the 8-aza-7-deaza modification of the nucleobase.

Sugar Conformation
Class-level
N-type (³T₂)
vs
S-type equilibrium
Sugar pucker preference may influence enzyme recognition
Based on 8-aza-7-deaza 2'-deoxy class NMR
Nucleoside Conformation Structural Biology Enzyme Recognition

Research Applications for 8-Aza-7-bromo-7-deazaguanosine


Derivatized Nucleoside Probe Synthesis

As established by its classification as a 'halo-nucleoside' and 'scaffold' , the primary utility of 8-Aza-7-bromo-7-deazaguanosine lies in its role as a versatile synthetic intermediate. The 7-bromo substituent is a prime functional handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, to attach alkynyl groups, fluorescent reporters, or other functional moieties to the nucleoside core. This makes it an essential procurement item for chemical biology labs developing novel nucleotide probes.

Modified Oligonucleotide Construction

Following conversion to the corresponding phosphoramidite, 8-Aza-7-bromo-7-deazaguanosine can be site-specifically incorporated into DNA or RNA oligonucleotides via solid-phase synthesis. As demonstrated for its class, such modifications are used to exploit the reduced aggregation properties of the 8-aza-7-deazaguanine scaffold in G-rich sequences [1] or to introduce unique base-pairing characteristics [2]. Researchers investigating G-quadruplex structures or developing DNA aptamers with high structural fidelity can benefit from this compound.

Purine Antimetabolite Activity Screening

Classified as a purine nucleoside analog with potential antitumor activity , this compound is suitable for in vitro screening against cancer cell lines, particularly those representing indolent lymphoid malignancies. Its unique substitution pattern (8-aza, 7-bromo, 7-deaza) allows researchers to study structure-activity relationships (SAR) around the guanosine scaffold to better understand the role of each modification in DNA synthesis inhibition and apoptosis induction.

Structural Biology and Polymerase Studies

The preferred N-type sugar pucker induced by the 8-aza-7-deaza modification makes this nucleoside, and its derivatives, valuable tools for structural biology. It can be incorporated into oligonucleotide substrates to probe the active site geometry and sugar conformation selectivity of various nucleic acid polymerases and reverse transcriptases. Furthermore, the heavy bromine atom provides anomalous scattering power, making it a potentially useful marker for X-ray crystallography of nucleoside-protein complexes .

Application
Selection Property
Validation Focus
Derivatized probe synthesis
7-bromo functional handle
Coupling efficiency and probe function validation
Modified oligonucleotide construction
8-aza-7-deaza scaffold properties
Aggregation suppression and duplex stability verification
Antimetabolite activity screening
Purine antimetabolite class context
Cell viability and apoptosis pathway assays
Structural biology / polymerase studies
N-type sugar pucker, Br anomalous scattering
Polymerase specificity and X-ray phasing verification

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